molecular formula C10H10N2O4 B13679541 Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13679541
M. Wt: 222.20 g/mol
InChI Key: OSTSNGSDZWUVJU-UHFFFAOYSA-N
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Description

Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a methoxymethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamides are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions can vary, including different solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-Cyano-2-hydroxybenzoate: This compound shares the cyano group but differs in the presence of a hydroxy group instead of a methoxymethyl group.

    5-Cyano-2-(methoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylic acid methyl ester: This compound has a similar structure but includes a sulfanylidene group.

Uniqueness

Methyl 5-Cyano-2-(methoxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and the dihydropyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 5-cyano-2-(methoxymethyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-15-5-8-7(10(14)16-2)3-6(4-11)9(13)12-8/h3H,5H2,1-2H3,(H,12,13)

InChI Key

OSTSNGSDZWUVJU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C(=O)N1)C#N)C(=O)OC

Origin of Product

United States

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